(2R,6R)-4-ベンジル-6-メチルモルホリン-2-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

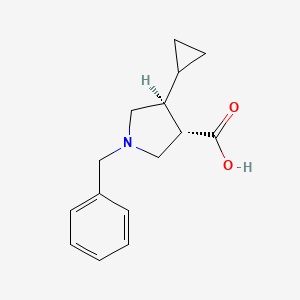

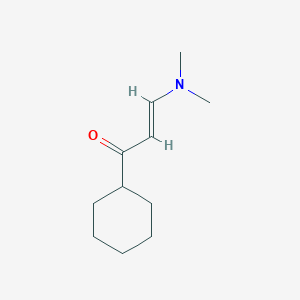

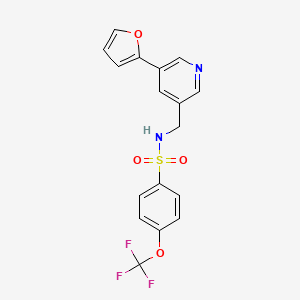

Rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, cis is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.284. The purity is usually 95%.

BenchChem offers high-quality rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, cis suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, cis including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 最近の研究では、内因性オピオイド系がケタミンの抗うつ効果の仲介に役割を果たす可能性が示唆されています。 特に、カッパオピオイド受容体は、ケタミンとその代謝産物である(2R,6R)-ヒドロキシノルケタミン((2R,6R)-HNK)の行動活性に関与していることが示されています。 .

- (2R,6R)-HNKは、ケタミンの代謝産物であり、精神病性副作用や乱用の可能性なしに、げっ歯類のうつ病モデルで有効性が示されています。 .

- オピオイド受容体機能の調節異常は、主要なうつ病などの精神障害で観察されています。 .

- 大脳皮質におけるミューオピオイド受容体の発現の上昇と、特定の脳領域におけるカッパオピオイド受容体の発現の低下は、うつ病と関連付けられています。 .

抗うつ作用とオピオイド受容体

神経化学的基質と受容体の調節異常

ストレス関連障害の臨床治療

増強された効力と安全性の構造修飾

BDNFシグナル伝達とシナプス増強

学習性無力感と社会的敗北ストレスの逆転

作用機序

Target of Action

The primary target of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, also known as (2R,6R)-hydroxynorketamine (HNK), is the adenosine A1 receptor . This receptor is almost exclusively expressed at nerve terminals . The compound also interacts with N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .

Mode of Action

(2R,6R)-HNK reduces glutamate release in a manner that can be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts the compound’s effect on glutamate release and presynaptic activity . Unlike ketamine, (2R,6R)-HNK has NMDA-independent action; it works on the AMPA receptors by activating them in an early and sustained manner .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It is involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway . The activation of AMPA and the mammalian target of rapamycin by the compound are mechanisms that are still being elucidated .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-HNK is currently under investigation. A phase 1 clinical trial has been conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics . The compound was administered intravenously over a 40-minute period .

Result of Action

(2R,6R)-HNK has been shown to reduce symptoms of treatment-resistant major depression . It can alter cognitive function, with effects on explicit and implicit memory . The compound can improve cognitive function through a persistent potentiation of the hippocampal activity or other metaplastic processes that enhance the efficacy of synaptic transmission .

Action Environment

The antidepressant actions of (2R,6R)-HNK are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways . Environmental factors that influence these pathways could potentially affect the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile interacts with several biomolecules, including enzymes and proteins, to exert its effects . It is believed to modulate glutamate modulation via actions at the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . Additionally, it is involved in downstream activation of brain-derived neurotrophic factor (BDNF) and mechanistic target of rapamycin (mTOR) signaling pathways to potentiate synaptic plasticity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .

Molecular Mechanism

The molecular mechanism of action of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability with no direct actions on AMPAR function .

Temporal Effects in Laboratory Settings

The effects of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile change over time in laboratory settings . Studies have shown that it has a rapid onset of action, with effects observable within hours of administration . Its effects are also long-lasting, providing relief from symptoms for up to a week after a single dose .

Dosage Effects in Animal Models

The effects of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile vary with different dosages in animal models . At lower doses, it has been shown to provide effective relief of pain hypersensitivity . At higher doses, it may lead to adverse effects .

Metabolic Pathways

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is involved in the long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, it is known to improve the glymphatic circulation function .

Subcellular Localization

It is believed to be localized in various compartments or organelles within the cell, potentially directed by targeting signals or post-translational modifications .

特性

IUPAC Name |

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPNZEFGACMFGY-YPMHNXCESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate](/img/structure/B2423656.png)

![N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2423665.png)

![3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2423666.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2423667.png)

![5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine](/img/structure/B2423668.png)